2-Thiazolesulfonyl chloride
Overview
Description
2-Thiazolesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClNO2S2 and its molecular weight is 183.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Aza-Heterocycles
2-Thiazolesulfonyl chloride is utilized in the synthesis of 2-amino-substituted aza-heterocycles, demonstrating its role in the efficient creation of various heterocyclic compounds. This application is significant in the synthesis of compounds for parallel or robot synthesis, highlighting its importance in facilitating complex chemical reactions (Heinelt et al., 2004).
Antimicrobial and Antituberculosis Activity
Another research application involves the synthesis of thiazolyl benzenesulfonamide-condensed 2,4-thiazolidinedione derivatives, which have been evaluated for their antimicrobial activity against various bacteria and antituberculosis activity against Mycobacterium tuberculosis. This underscores the potential of this compound-derived compounds in developing new antimicrobial agents (Parekh et al., 2013).
Antiglaucoma Agents
Compounds synthesized from this compound have shown low nanomolar affinity for carbonic anhydrase isozymes, CA I, II, and IV, making them effective as topical antiglaucoma agents. This application offers insights into the development of new therapeutic agents for the treatment of glaucoma (Casini et al., 2003).
LC–MS Sensitivity Improvement
In the context of enhancing liquid chromatography–mass spectrometry (LC–MS) detection sensitivity for estrogens, this compound derivatives have been used to increase detection responses significantly. This application is critical for the accurate and reproducible quantification of hormones in biological fluids, which is essential for various diagnostic purposes (Higashi et al., 2006).
Safety and Hazards
2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-Thiazolesulfonyl chloride is organic bases . The compound interacts with these bases to form thiazole derivatives .
Mode of Action
The mode of action of this compound involves a nucleophilic attack of the organic base on the sulfonyl chloride . This is followed by a proton transfer that gives rise to the thiazole product .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of diverse organic molecules . These molecules can potentially influence various biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of the action of this compound is the formation of thiazole derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water and soluble in alcohol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored under an inert atmosphere at -86°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the reaction between 2-Thiazolesulfonyl chloride and organic bases leads to the formation of thiazole derivatives . This process involves the nucleophilic attack of the organic base on the sulfonyl chloride, followed by a proton transfer that gives rise to the thiazole product .
Cellular Effects
Thiazole derivatives, which can be formed from this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is known that it can react with organic bases to form thiazole derivatives . The formation of these derivatives involves a nucleophilic attack on the sulfonyl chloride, followed by a proton transfer .
Temporal Effects in Laboratory Settings
It is known that this compound is stored at -86°C under an inert atmosphere .
Properties
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
Record name | 2-THIAZOLESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100481-09-2 | |
Record name | 2-THIAZOLESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.